2-amino-4-(2-chloro-6-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
The compound is likely to be a chromene derivative, which is a class of organic compounds with a fused benzene and pyran ring. Chromenes are often found in natural products and have various biological activities. The presence of the amino, chloro, fluoro, and nitrile groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the chromene core might be synthesized via a Perkin or Claisen condensation, followed by cyclization. The amino, chloro, fluoro, and nitrile groups would then be introduced via appropriate substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present. For example, the amino group might undergo reactions with acids or electrophiles, while the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .Future Directions
Properties
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-18(2)6-12(23)16-13(7-18)24-17(22)9(8-21)14(16)15-10(19)4-3-5-11(15)20/h3-5,14H,6-7,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOMPRQQQKDYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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